Pybg-tmr
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 4-[2-Propynylmethoxy]benzyl alcohol: Dissolve 21.71 mmol of 4-[2-Propynylmethoxy]benzyl alcohol in dry dimethylformamide (DMF) and add sodium hydride (NaH) in small portions over 10 minutes at 0°C. Stir for 15 minutes, then add propargyl bromide and stir for 1 hour at 25°C.
Synthesis of O6-[4-[2-Propynylmethoxy]benzyl]guanine (PYBG): Dissolve 6-chloroguanine in DMF at 50°C, cool to room temperature, add 1-methyl-pyrrolidin, and stir for 24 hours.
Synthesis of Pybg-tmr: Dissolve PYBG in dry DMF, add NaH in small portions over 3 minutes at 0°C, stir for 15 minutes, then add 1-(2-amino-7H-purin-6-yl)-1-methyl-pyrrolidinium chloride and 4-dimethylaminopyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Pybg-tmr undergoes this reaction with molecules containing azide groups.
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out in dry DMF at temperatures ranging from 0°C to 75°C.
Major Products:
Scientific Research Applications
Chemistry: : Pybg-tmr is used as a fluorescent dye in various chemical assays and experiments to label and track specific molecules . Biology : It is employed in live-cell imaging to label genetically encoded SNAP-tags, allowing researchers to visualize and study cellular processes in real-time . Medicine : this compound is used in medical research to study the localization and dynamics of proteins within cells, aiding in the understanding of disease mechanisms . Industry : The compound is used in the development of diagnostic tools and assays for various applications .
Mechanism of Action
Pybg-tmr exerts its effects through a copper-catalyzed azide-alkyne cycloaddition reaction, where the alkyne group in this compound reacts with azide groups on target molecules to form a stable triazole linkage . This reaction allows for the specific and efficient labeling of genetically encoded SNAP-tags in live cells .
Comparison with Similar Compounds
Similar Compounds
Pybg-bodipy: Another fluorescent dye that labels SNAP-tags but with different spectral properties.
6-Br-tetramethylrhodamine (6-Br-TMR): A related compound used for similar labeling purposes.
Uniqueness
Properties
Molecular Formula |
C40H35N7O5 |
---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
4-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methoxy]prop-1-ynyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C40H35N7O5/c1-46(2)27-12-15-30-33(19-27)52-34-20-28(47(3)4)13-16-31(34)35(30)32-18-24(11-14-29(32)39(48)49)6-5-17-50-21-25-7-9-26(10-8-25)22-51-38-36-37(43-23-42-36)44-40(41)45-38/h7-16,18-20,23H,17,21-22H2,1-4H3,(H3-,41,42,43,44,45,48,49) |
InChI Key |
RUDZHJCKRLNSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C#CCOCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
Origin of Product |
United States |
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